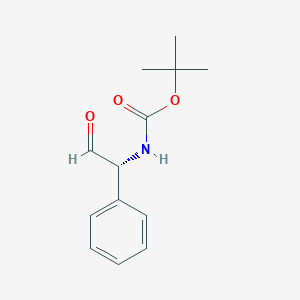

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation from Chiral Amines

The most straightforward method involves reacting (R)-1-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. This approach leverages the nucleophilic nature of the amine to form the carbamate bond.

Procedure :

-

Step 1 : (R)-1-Phenylethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

-

Step 2 : Boc₂O (1.1 equiv) and triethylamine (1.5 equiv) are added dropwise.

-

Step 3 : The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and purification via flash chromatography .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Solvent | DCM |

| Temperature | 0°C → 25°C |

| Chiral Purity (ee) | ≥99% (retained from amine) |

This method is favored for its simplicity and high enantiomeric excess (ee), provided the starting amine is optically pure .

Oxidation of Secondary Alcohol Precursors

(R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate can be oxidized to the corresponding ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Procedure :

-

Step 1 : (R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (1.0 equiv) is dissolved in DCM.

-

Step 2 : Dess-Martin periodinane (1.2 equiv) is added at 0°C.

-

Step 3 : The mixture is stirred for 3 hours, quenched with Na₂S₂O₃, and purified via column chromatography .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–84% |

| Oxidizing Agent | Dess-Martin periodinane |

| Chiral Integrity | No racemization observed |

This method is efficient but requires stringent control to prevent over-oxidation or epimerization .

Reductive Amination Followed by Boc Protection

A two-step strategy involves reductive amination of 2-oxo-1-phenylethylamine with tert-butyl carbamate, followed by Boc protection.

Procedure :

-

Step 1 : 2-Oxo-1-phenylethylamine (1.0 equiv) reacts with tert-butyl carbamate (1.1 equiv) in the presence of NaBH(OAc)₃ (1.5 equiv) in THF at 25°C for 24 hours .

-

Step 2 : The intermediate amine is Boc-protected using Boc₂O and DMAP in DCM .

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 65–72% |

| Reductant | NaBH(OAc)₃ |

| Stereoselectivity | 85–90% ee (with chiral auxiliaries) |

This method is modular but requires careful optimization to minimize side reactions .

Phase-Transfer Catalyzed Alkylation

Chiral phase-transfer catalysis (PTC) enables asymmetric alkylation of glycine derivatives. For example, tert-butyl carbamate reacts with benzyl bromide under PTC conditions to introduce the phenyl group stereoselectively.

Procedure :

-

Step 1 : tert-Butyl carbamate (1.0 equiv), benzyl bromide (1.2 equiv), and (S)-binaphthyl-derived catalyst (5 mol%) are combined in toluene.

-

Step 2 : Aqueous NaOH (50% w/w) is added, and the mixture is stirred vigorously at −20°C for 48 hours .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| ee | 92–95% |

| Catalyst | (S)-Binaphthyl PTC |

This method is advantageous for large-scale synthesis due to mild conditions and recyclable catalysts .

Enantioselective Synthesis via Chiral Pool Strategy

Starting from chiral natural products, such as (R)-phenylglycine, the ketone moiety is introduced via controlled oxidation or Grignard addition.

Procedure :

-

Step 1 : (R)-Phenylglycine is Boc-protected using Boc₂O in THF.

-

Step 2 : The carboxylic acid is reduced to the alcohol using LiAlH₄, followed by oxidation to the ketone with PCC .

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 60–68% |

| Oxidation Agent | PCC |

| ee | ≥99% |

This route leverages inexpensive chiral starting materials but involves multiple steps .

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Carbamate | 85–92 | ≥99 | High | Moderate |

| Alcohol Oxidation | 78–84 | ≥99 | Moderate | High |

| Reductive Amination | 65–72 | 85–90 | Low | Low |

| PTC Alkylation | 70–75 | 92–95 | High | Moderate |

| Chiral Pool | 60–68 | ≥99 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of (R)-tert-butyl (2-oxo-1-phenylethyl)carbamate in combating infectious diseases. For example, compounds derived from similar structures have been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, as well as other kinetoplastid parasites such as Trypanosoma brucei and Leishmania infantum . These findings suggest that this compound could be a valuable lead compound for developing new antimalarial and antiparasitic agents.

Neuropharmacology

The compound's structural features allow it to interact with various biological targets, making it a candidate for neuropharmacological applications. Research indicates that derivatives can modulate ion channels involved in pain perception and seizure activity . This opens avenues for developing treatments for conditions like epilepsy and chronic pain.

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It is often used as a protecting group for amines, allowing selective reactions at other functional groups without interference from the amine's reactivity . This property is crucial in multi-step synthetic pathways where maintaining the integrity of certain functional groups is necessary.

Building Block for Complex Molecules

The compound can act as a building block for synthesizing more complex structures, including peptides and other biologically relevant molecules. Its chirality is particularly valuable in creating enantiomerically pure compounds, which are essential in pharmaceutical applications .

Table 1: Applications and Findings Related to this compound

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants: (R) vs. (S) Isomers

The stereochemistry of the carbamate significantly influences both physical properties and reactivity. For instance, (S)-tert-butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (2f) exhibits spectral data nearly identical to its (R)-counterpart, but enantiomeric differences impact its interaction with chiral catalysts or biological targets . Similarly, (R)-(9H-fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (2k*) and its (S)-isomer (2k) demonstrate that stereochemistry affects crystallization behavior and yield (90% vs. 91%), highlighting the importance of enantiomeric purity in synthesis optimization .

Substituent Variations on the Phenyl Ring

- Hydroxyphenyl Derivative: tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate introduces a polar hydroxyl group, increasing hydrogen-bonding capacity and aqueous solubility compared to the non-hydroxylated parent compound. This modification is relevant for prodrug design .

- Methoxyphenyl Derivative : (S)-tert-Butyl (1-(2-methoxyphenyl)ethyl)carbamate incorporates a methoxy group, enhancing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

- Fluorinated Derivatives : Compounds like (R)-tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-2-yl)carbamate exhibit increased lipophilicity and metabolic stability due to trifluoromethyl groups, making them suitable for CNS-targeting drug candidates .

Functional Group Modifications

- Boronate-Containing Analog: tert-Butyl (2-oxo-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}ethyl)carbamate introduces a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound .

Key Research Findings

- Stereoselective Synthesis : Asymmetric transfer hydrogenation of tert-butyl (2-(3-methoxyphenyl)-2-oxo-1-phenylethyl)carbamate using (R,R)-98 catalyst achieves 87.4% yield with 100% conversion, underscoring the efficiency of chiral catalysts in accessing enantiopure products .

- Stability and Storage: Carbamates like (R)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate require storage at 2–8°C under anhydrous conditions, indicating sensitivity to moisture and temperature .

Biological Activity

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.28 g/mol

- Chirality : The compound exhibits chirality, which can influence its biological interactions and pharmacological properties.

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 2-oxo-1-phenylethyl group. This unique structure may enhance its reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.

- Binding Affinity : The phenyl group may enhance the compound's binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-tert-butyl 2-oxo-1-phenylethylcarbamate | CHNO | Enantiomer with potential different biological activity |

| tert-butyl (2-(methoxy(methyl)amino)-2-oxo-1 phenylethyl)carbamate | CHNO | Contains additional methoxy group; potential for varied reactivity |

| tert-butyl (2-(benzylamino)-2-oxo-1 phenylethyl)carbamate | CHNO | Benzyl substitution may enhance biological interactions |

This table highlights the structural diversity within this chemical class and underscores the potential applications of this compound based on its unique stereochemistry.

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and bioactivity of similar carbamate derivatives. For example:

Study on Prodrugs

A study on amino acid carbamates as prodrugs demonstrated that derivatives could shield active compounds from first-pass metabolism, enhancing their systemic delivery . Although not directly involving this compound, the findings suggest that carbamate linkages can significantly affect bioavailability and therapeutic efficacy.

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds indicated that certain derivatives maintained effective concentrations in the bloodstream for extended periods post-administration, suggesting favorable absorption and metabolic profiles . Such characteristics are critical for developing effective therapeutic agents.

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for (R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate?

- Methodology : The compound can be synthesized via carbamate formation using chloroformates. For example, intermediates (e.g., pyrimidine/pyridine derivatives) are dissolved in chloroform, followed by the addition of triethylamine and chloroformate reagents. Reactions are monitored via ESI-MS, with optimal yields achieved after 18 hours of stirring. Purification is typically performed using silica gel column chromatography .

- Key Data : Reaction yields improve significantly with extended reaction times (e.g., 33% after 18 hours vs. 15% after 3 hours) .

Q. How is the purity and structure of the compound confirmed post-synthesis?

- Methodology : Spectroscopic techniques such as -NMR are critical. For carbamates, the -NMR spectrum shows characteristic shifts for -CH-NH-C=O groups at 3.18–2.97 ppm, distinguishing them from intermediates. Mass spectrometry (ESI-MS) is used for real-time reaction monitoring .

Q. What are the recommended storage conditions to ensure stability?

- Methodology : Store in sealed containers at 2–8°C, protected from direct sunlight and moisture. The compound is stable under inert conditions but may degrade in the presence of strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

- Methodology : Employ chiral catalysts or auxiliaries in reactions like asymmetric Mannich reactions. For example, using N-Boc-imine intermediates in anhydrous acetonitrile with propionaldehyde under argon achieves high stereoselectivity. Chiral HPLC or NMR analysis validates enantiomeric excess .

- Data Consideration : Asymmetric syntheses often require rigorous exclusion of moisture/oxygen to prevent racemization .

Q. How should researchers address contradictory yield data in reaction optimization?

- Methodology : Systematically vary parameters (time, temperature, reagent ratios). For instance, shows that extending reaction time from 3h to 18h increases yield by 18%. Use design-of-experiment (DoE) approaches to identify critical factors and resolve discrepancies .

- Troubleshooting : Contradictions may arise from impurities in starting materials or incomplete mixing. Replicate experiments under controlled conditions.

Q. What decomposition pathways are relevant under non-standard conditions (e.g., acidic/basic hydrolysis)?

- Methodology : Stability studies under accelerated conditions (e.g., pH extremes) reveal degradation products. For example, strong acids may cleave the tert-butyl carbamate group, releasing CO and forming amines. Monitor via TLC or LC-MS .

- Safety Note : Decomposition under fire produces toxic gases (CO, NO), necessitating fume hood use during high-temperature reactions .

Q. How can ecological risks be assessed when toxicity data are unavailable?

- Methodology : Apply read-across approaches using structurally similar carbamates. Prioritize testing for bioaccumulation (logP), aquatic toxicity (Daphnia/algae assays), and biodegradability (OECD 301 guidelines). and highlight data gaps, emphasizing precautionary handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.